molecular formula C21H24N2O2S B11589583 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide

Cat. No.: B11589583
M. Wt: 368.5 g/mol
InChI Key: GZMYKWKRCLBFKE-UHFFFAOYSA-N
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Description

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide typically involves multi-step reactions. One common method involves the reaction of 2-phenylethylamine with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve the use of advanced techniques such as nano-catalysis and green chemistry to improve selectivity and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(propan-2-yl)benzamide include other thiazolidine derivatives and benzamide compounds. For example:

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-15(2)22-20(25)17-8-10-18(11-9-17)21-23(19(24)14-26-21)13-12-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3,(H,22,25)

InChI Key

GZMYKWKRCLBFKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

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